molecular formula C7H13ClN2O B13613614 2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride

2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride

Cat. No.: B13613614
M. Wt: 176.64 g/mol
InChI Key: ROWPANIVKUUDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride is a bicyclic compound featuring a fused bicyclo[3.2.1]octane core substituted with two nitrogen atoms at positions 2 and 6, a methyl group at position 2, and a ketone at position 5. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C7H13ClN2O

Molecular Weight

176.64 g/mol

IUPAC Name

2-methyl-2,6-diazabicyclo[3.2.1]octan-7-one;hydrochloride

InChI

InChI=1S/C7H12N2O.ClH/c1-9-3-2-5-4-6(9)7(10)8-5;/h5-6H,2-4H2,1H3,(H,8,10);1H

InChI Key

ROWPANIVKUUDBP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2CC1C(=O)N2.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one Hydrochloride

Detailed Synthetic Route Analysis

Cyclization and Core Formation
  • The bicyclic core, 1,6-diazabicyclo[3.2.1]octane, is typically synthesized via intramolecular cyclization of suitably functionalized diamine precursors. For example, starting from amino alcohols or diamines, ring closure can be induced under acidic or basic conditions to form the bicyclic scaffold.

  • Enzymatic methods have also been explored to achieve stereoselective cyclization, enhancing the yield and purity of the desired stereoisomer of the bicyclic compound.

Introduction of the 7-One Functional Group
  • The ketone at the 7-position is introduced by selective oxidation of the corresponding bicyclic alcohol or via carbonylation reactions using reagents such as triphosgene or carbonyldiimidazole (CDI).

  • Protection groups (PG) are often employed on amino and hydroxyl functionalities during oxidation to prevent side reactions. Common protecting groups include carbamates, benzyl groups, and silyl ethers.

Methyl Substitution at the 2-Position
  • The methyl group at the 2-position can be introduced either by starting with methylated precursors or by alkylation reactions post-cyclization.

  • Alkylation methods involve the use of methylating agents under controlled conditions to ensure regioselectivity and avoid over-alkylation.

Formation of Hydrochloride Salt
  • The free base of 2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

  • This step improves the compound’s stability, crystallinity, and ease of handling for pharmaceutical applications.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclization Diamine precursor, acid/base catalyst Formation of diazabicyclo[3.2.1]octane core
2 Protection Carbamate, benzyl, or silyl protecting groups Protection of amine and hydroxyl groups
3 Oxidation/Carbonylation Triphosgene, CDI, or enzymatic oxidation Introduction of 7-one ketone group
4 Methylation Methyl iodide or equivalent methylating agent Introduction of methyl group at 2-position
5 Deprotection Acid/base treatment Removal of protecting groups
6 Salt formation HCl gas or HCl in solvent Formation of hydrochloride salt

Research and Industrial Scale Considerations

Efficiency and Yield

  • Recent patented processes emphasize high-yielding and cost-effective routes that are scalable for industrial production.

  • The use of protecting groups and selective oxidation steps minimizes by-products and improves purity.

Stereochemistry Control

  • The stereoselective synthesis of the bicyclic core is critical, as the biological activity depends on the stereochemistry at positions 2 and 5.

  • Enzymatic catalysis and chiral auxiliaries have been employed to ensure the desired stereoisomer is obtained with high enantiomeric excess.

Summary Table of Key Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations Source Reference
Classical Cyclization + Oxidation Diamine precursor, triphosgene/CDI Well-established, high yield Use of toxic reagents
Enzymatic Cyclization + Sulfation Enzymes, mild oxidants High stereoselectivity, greener Enzyme availability, cost
Protection/Deprotection Strategy Carbamate, benzyl, silyl groups Protects sensitive groups Additional steps increase time
Salt Formation HCl in solvent Improves stability and handling Requires careful control of pH

Chemical Reactions Analysis

2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique bicyclic structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Core Bicyclic Structure and Substitution Patterns

The bicyclo[3.2.1]octane scaffold is shared among several compounds, but substituent variations critically influence their properties:

Compound Name Substituents Key Functional Groups Pharmacological Role Reference
2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one HCl Methyl (C2), ketone (C7), HCl salt Amine, ketone Potential enzyme inhibitor N/A
Avibactam tomilopil (C14H23N3O8S) Carbamoyl, sulfonate, ethyl ester β-lactamase inhibitor Antibiotic adjuvant
Praluribactam Guanidinooxy, sulfonate Enhanced β-lactamase binding Broad-spectrum inhibitor
1,4-Dimethyl-6-phenyl-6-azabicyclo[3.2.1]octan-7-one Phenyl (C6), methyl (C1, C4) Ketone, aromatic Synthetic intermediate/study

Key Observations :

  • The hydrochloride salt in the target compound likely improves aqueous solubility compared to neutral analogs like 1,4-dimethyl-6-phenyl-6-azabicyclo[3.2.1]octan-7-one .
  • Avibactam derivatives (e.g., praluribactam) leverage sulfonate and carbamoyl groups for β-lactamase inhibition, whereas the target compound’s methyl and ketone groups may prioritize different binding interactions .

Spectroscopic and Analytical Data

While the target compound’s spectral data are absent, similar bicyclic compounds exhibit characteristic signals:

  • IR Spectroscopy : Ketones (1700–1750 cm⁻¹) and amines (3300–3500 cm⁻¹) dominate .
  • NMR : Bicyclic protons resonate between δ 1.5–4.5 ppm, with aromatic protons (e.g., phenyl in ) at δ 6.5–8.5 ppm.

Enzyme Inhibition Potential

  • Avibactam analogs inhibit β-lactamases via covalent binding to catalytic serine residues. The target compound’s diazabicyclo core may mimic this mechanism but requires validation .
  • Methyl substitution at C2 could sterically hinder enzyme interactions compared to bulkier groups (e.g., guanidinooxy in praluribactam) .

Stability and Bioavailability

  • Hydrochloride salts generally enhance solubility over free bases or esters (e.g., ethyl esters in avibactam tomilopil) .
  • The absence of hydrolytically labile groups (e.g., sulfonate esters) may improve the target compound’s stability under physiological conditions .

Biological Activity

2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride is a nitrogen-containing heterocyclic compound notable for its unique bicyclic structure. With the molecular formula C7H14ClNC_7H_{14}ClN and a molecular weight of 159.65 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of antibacterial applications and enzyme inhibition.

The synthesis of this compound typically involves the cyclization of specific amines and ketones under controlled acidic conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt. This compound can undergo various chemical reactions including oxidation, reduction, and substitution, which are crucial for its biological activity.

Common Reagents and Conditions

  • Oxidation : Potassium permanganate, hydrogen peroxide.
  • Reduction : Sodium borohydride, lithium aluminum hydride.
  • Substitution : Halogens and alkylating agents under varied conditions.

Biological Activity

Research indicates that this compound exhibits significant biological activities primarily through its interactions with specific molecular targets.

The compound acts as a ligand that binds to various receptors or enzymes, modulating their activity. This interaction can lead to therapeutic effects depending on the target molecules involved:

  • Antibacterial Activity : The compound has been studied for its potential as an inhibitor of β-lactamases, which are enzymes that confer resistance to β-lactam antibiotics. It has shown promise in inhibiting class A and C β-lactamases, contributing to its antibacterial properties .
  • Enzyme Inhibition : The ability to inhibit enzymes suggests potential applications in treating infections caused by resistant bacteria. The mechanism often involves reversible binding to the enzyme's active site, disrupting its function without permanently deactivating it .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochlorideC7H16Cl2N2Different nitrogen positioning affecting reactivity
(1R,5S)-8-Methyl-3,8-diaza-bicyclo[3.2.1]octane dihydrochlorideC7H16Cl2N2Chiral center influencing biological activity
This compoundC7H14ClNVariation in functional groups affecting properties

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound as an antibacterial agent:

  • Inhibition of β-lactamases : A study demonstrated that derivatives of this compound could effectively inhibit various classes of β-lactamases in vitro, suggesting a potential role in overcoming antibiotic resistance .
  • Therapeutic Applications : Ongoing research is exploring its use as a pharmaceutical intermediate in developing new antibiotics that can bypass existing resistance mechanisms.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 2-Methyl-2,6-diazabicyclo[3.2.1]octan-7-one hydrochloride with high purity?

  • Methodology : Optimize reaction conditions using a polar aprotic solvent (e.g., dioxane) and controlled alkaline hydrolysis (e.g., KOH solution) to stabilize intermediates, as demonstrated in analogous bicyclic heterocycle syntheses . Monitor reaction progress via TLC or HPLC. Purify the hydrochloride salt via recrystallization in ethanol/water mixtures to remove unreacted precursors. Validate purity using HPLC (≥98% by area normalization) and elemental analysis (C, H, N ±0.3% theoretical).

Q. How can researchers confirm the stereochemical integrity of the bicyclic core during synthesis?

  • Methodology : Use X-ray crystallography to resolve ambiguities in the bicyclo[3.2.1]octane framework, particularly the methyl group orientation at position 2. For preliminary analysis, compare experimental 1H^1H-NMR coupling constants (e.g., JJ-values for axial/equatorial protons) with computational models (DFT-based simulations). Reference pharmacopeial standards for bicyclic amines (e.g., cephalosporin derivatives) to validate stereochemical assignments .

Advanced Research Questions

Q. How to resolve contradictory NMR data for bicyclic hydrochloride salts in polar solvents?

  • Methodology : Contradictions in 13C^{13}C-NMR shifts (e.g., carbonyl or methyl group signals) may arise from solvent-induced conformational changes. Use deuterated DMSO or CDCl3_3 to assess solvent effects. Cross-validate with FT-IR (e.g., carbonyl stretch at ~1700 cm1^{-1}) and mass spectrometry (ESI-MS for molecular ion confirmation). For dynamic equilibria (e.g., ring puckering), perform variable-temperature NMR studies (−40°C to 25°C) to slow conformational exchange .

Q. What experimental designs are optimal for stability studies under physiologically relevant conditions?

  • Methodology : Conduct accelerated stability testing by exposing the compound to pH gradients (1.2–7.4, simulating GI tract conditions) and elevated temperatures (40°C, 75% RH). Monitor degradation products via UPLC-MS at 0, 1, 3, and 6 months. For hydrolytic stability, compare half-life (t1/2t_{1/2}) in aqueous buffers (pH 2–9) and identify degradation pathways (e.g., ring-opening via nucleophilic attack at the ketone group). Reference safety protocols for handling labile hydrochloride salts .

Q. How to address low yields in N-methylation of the diazabicyclo intermediate?

  • Methodology : Low yields may result from steric hindrance or competing side reactions. Use a bulky base (e.g., DBU) to deprotonate the amine selectively and methylating agents like methyl iodide in anhydrous THF. Monitor reaction kinetics via in-situ FT-IR to detect byproducts (e.g., quaternary ammonium salts). Alternatively, employ reductive amination with formaldehyde and NaBH4_4 for milder conditions .

Q. What computational strategies predict metabolic pathways for bicyclic amines?

  • Methodology : Use in silico tools (e.g., MetaSite, Schrödinger’s ADMET Predictor) to model cytochrome P450 interactions. Focus on oxidation sites (e.g., methyl groups or bridgehead carbons). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Compare results with structurally related compounds, such as opioid derivatives, to identify conserved metabolic liabilities .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data across literature sources?

  • Methodology : Solubility discrepancies (e.g., in water vs. DMSO) may arise from polymorphism or hydrate formation. Characterize crystalline forms via PXRD and DSC. Perform equilibrium solubility studies under controlled humidity. Cross-reference with pharmacopeial monographs for hydrochloride salts, which often specify standard testing conditions (e.g., USP <921> for solubility) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.